Sulfate d'amikacine(5:9)

Vue d'ensemble

Description

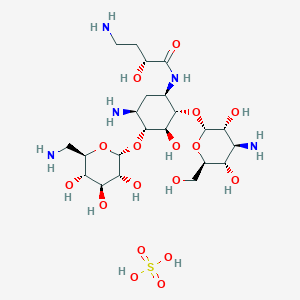

The compound (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid is a complex organic molecule with multiple chiral centers It is characterized by its intricate structure, which includes several hydroxyl, amino, and hydroxybutanamide groups

Applications De Recherche Scientifique

The compound has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Amikacin sulfate, a semi-synthetic aminoglycoside antibiotic derived from kanamycin A , primarily targets the bacterial 30S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell, making them an effective target for antibacterial action.

Mode of Action

Amikacin binds to the bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction disrupts protein synthesis within the bacterial cell, leading to incorrect protein formation and ultimately inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by amikacin is protein synthesis. By binding to the 30S ribosomal subunit, amikacin causes misreading of the genetic code and inhibits translocation . This leads to the production of non-functional or toxic peptides, which results in bacterial cell death .

Pharmacokinetics

Amikacin exhibits linear pharmacokinetics, with a clearance of 9.93 mL/h in infection models after a single dose . The volume of distribution differs between models, resulting in an elimination half-life of 48 min for the bloodstream and 36 min for the lung model . The drug exposure in the epithelial lining fluid (ELF) was 72.7% compared to that in plasma . These properties impact the bioavailability of amikacin, influencing its effectiveness in treating infections.

Result of Action

The result of amikacin’s action is the inhibition of bacterial growth. By disrupting protein synthesis, amikacin causes the production of non-functional or toxic peptides, leading to bacterial cell death . This makes it an effective treatment against more resistant strains of Gram-negative bacteria and some Gram-positive bacteria .

Action Environment

Environmental conditions can affect the efficacy of amikacin. For example, bacterial respiration has been reported to result in changes to aminoglycoside susceptibility and uptake . Nitric oxide (NO) is a well-known example that is important for aminoglycoside function during infection as well as in bacterial isolates found in the soil . Therefore, the environment in which amikacin is used can influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Amikacin sulfate (5:9) plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and subsequent inhibition of protein synthesis. This interaction disrupts the normal function of bacterial ribosomes, leading to cell death. Amikacin sulfate (5:9) interacts with various enzymes and proteins, including ribosomal RNA and ribosomal proteins, to exert its antibacterial effects .

Cellular Effects

Amikacin sulfate (5:9) affects various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting protein synthesis, which is essential for cell growth and replication. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In eukaryotic cells, amikacin sulfate (5:9) can cause nephrotoxicity and ototoxicity by affecting kidney and ear cells, respectively .

Molecular Mechanism

The molecular mechanism of amikacin sulfate (5:9) involves binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex formation, misreading of mRNA, and translocation of tRNA. These disruptions lead to the production of faulty proteins and ultimately bacterial cell death. Amikacin sulfate (5:9) also inhibits the activity of bacterial enzymes that modify and inactivate other aminoglycosides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amikacin sulfate (5:9) change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that amikacin sulfate (5:9) maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino groups can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other amino sugar derivatives and glycosylated molecules, such as:

- N-acetylglucosamine

- Glucosamine

- Chondroitin sulfate

Uniqueness

The uniqueness of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid lies in its complex structure and multiple chiral centers, which confer unique chemical properties and biological activities. This complexity makes it a valuable compound for studying stereochemistry and exploring new therapeutic applications.

Activité Biologique

The compound (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide; sulfuric acid is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on various studies and findings.

Molecular Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 852.0 g/mol. The structure features multiple amino and hydroxyl groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structural motifs can inhibit specific enzymes involved in metabolic pathways. For instance:

- Antioxidant Properties : The hydroxyl groups in the structure may confer antioxidant properties. Compounds with similar characteristics have been shown to scavenge free radicals and reduce oxidative stress .

- Anti-inflammatory Effects : Certain derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Activity :

- Study on Inflammatory Response :

Propriétés

Numéro CAS |

149022-22-0 |

|---|---|

Formule moléculaire |

C22H47N5O21S2 |

Poids moléculaire |

781.8 g/mol |

Nom IUPAC |

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4) |

Clé InChI |

FXKSEJFHKVNEFI-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O |

SMILES canonique |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.